

# A Comparative Guide to $TiSi_2$ and $CoSi_2$ for Deep Sub-micron Technologies

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## Compound of Interest

Compound Name: *Titanium disilicide*

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In the relentless pursuit of smaller, faster, and more power-efficient semiconductor devices, the choice of materials for interconnects and contacts becomes critically important. For deep sub-micron technologies, where feature sizes are shrinking to nanometer scales, metal silicides play a crucial role in reducing parasitic resistance and improving device performance. Among the various candidates, Titanium Silicide ( $TiSi_2$ ) and Cobalt Silicide ( $CoSi_2$ ) have been extensively studied and implemented. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed material choices.

## Executive Summary

While both  $TiSi_2$  and  $CoSi_2$  offer low resistivity, a key requirement for high-performance integrated circuits,  $CoSi_2$  has emerged as the preferred material for deep sub-micron technologies. The primary reason for this shift lies in the superior scalability of  $CoSi_2$ .  $TiSi_2$  suffers from a significant drawback related to its phase transformation, which becomes increasingly problematic as linewidths shrink. In contrast,  $CoSi_2$  maintains its low resistivity even in very narrow lines, making it a more reliable choice for advanced technology nodes.

## Quantitative Performance Comparison

The following tables summarize the key performance metrics of  $TiSi_2$  and  $CoSi_2$ , based on experimental data from various studies.

| Property              | Titanium Silicide<br>( $TiSi_2$ )  | Cobalt Silicide<br>( $CoSi_2$ )   | Notes   |
|-----------------------|--|---|---|
| Resistivity           | C49 Phase: 60-90 $\mu\Omega\text{-cm}$<br>C54 Phase: 13-20 $\mu\Omega\text{-cm}$ <sup>[1][2]</sup> | 14-20 $\mu\Omega\text{-cm}$ <sup>[2]</sup>                                  | The low-resistivity C54 phase is desired for $TiSi_2$ .                       |
| Formation Temperature | C49 Phase: ~450-650°C<br>C54 Phase: >650°C <sup>[3]</sup>  | ~700-800°C <sup>[2]</sup>   | $TiSi_2$ requires a two-step anneal for the low-resistivity phase.            |
| Thermal Stability     | Agglomerates above 900°C <sup>[1][3]</sup>   | Stable up to ~950°C <sup>[2]</sup>  | $CoSi_2$ generally exhibits better thermal stability.                         |
| Silicon Consumption   | ~2.27 nm Si per nm Ti <sup>[2]</sup>   | ~3.64 nm Si per nm Co <sup>[2]</sup>  | $CoSi_2$ consumes more silicon during its formation.                          |
| Contact Resistance    | Can be low, but dependent on phase and interface quality. <sup>[4]</sup>                           | Generally lower and more reproducible for small contacts. <sup>[5][6]</sup> | $CoSi_2$ is preferred for achieving low contact resistance in scaled devices. |
| Scalability           | Poor due to linewidth-dependent C49-C54 phase transformation. <sup>[7]</sup>                       | Excellent, no significant linewidth dependency. <sup>[8]</sup>              | This is the primary advantage of $CoSi_2$ over $TiSi_2$ .                     |

## Detailed Comparison

### Resistivity and Phase Transformation

The most significant challenge with  $TiSi_2$  is its polymorphic nature. It initially forms in a metastable, high-resistivity C49 phase (60-90  $\mu\Omega\text{-cm}$ ) at temperatures between 450°C and 650°C.<sup>[1][3]</sup> A subsequent higher temperature anneal (above 650°C) is required to transform it into the desired low-resistivity C54 phase (13-20  $\mu\Omega\text{-cm}$ ).<sup>[3]</sup> This phase transformation is nucleation-dependent, and for linewidths below 0.25  $\mu\text{m}$ , the nucleation of the C54 phase becomes increasingly difficult, leading to incomplete transformation and high resistance.<sup>[7]</sup>

Cobalt Silicide, on the other hand, forms a single low-resistivity phase ( $\text{CoSi}_2$ ) with a resistivity of 14-20  $\mu\Omega\text{-cm}$ .<sup>[2]</sup> The formation of  $\text{CoSi}_2$  does not exhibit a strong dependence on the linewidth, making it a much more robust and scalable solution for deep sub-micron devices.<sup>[8]</sup>

## Thermal Stability

Both silicides offer good thermal stability, which is crucial for withstanding subsequent high-temperature processing steps in device fabrication. However,  $\text{TiSi}_2$  films can agglomerate at temperatures above 900°C, leading to an increase in sheet resistance.<sup>[1][3]</sup>  $\text{CoSi}_2$  generally shows better thermal stability, remaining stable up to approximately 950°C.<sup>[2]</sup>

## Silicon Consumption

During the silicidation reaction, silicon from the substrate is consumed.  $\text{CoSi}_2$  consumes a larger amount of silicon per unit thickness of metal compared to  $\text{TiSi}_2$  (approximately 3.64 nm of Si for every 1 nm of Co, versus 2.27 nm of Si for every 1 nm of Ti).<sup>[2]</sup> This can be a concern for devices with very shallow junctions, as excessive silicon consumption can lead to junction leakage.

## Experimental Protocols

The following are generalized experimental protocols for the formation and characterization of  $\text{TiSi}_2$  and  $\text{CoSi}_2$  thin films, based on common practices reported in the literature.

## Silicide Formation (Salicide Process)

The self-aligned silicide (SALICIDE) process is a common technique used to form silicides on the source, drain, and gate regions of a transistor simultaneously.

- **Substrate Preparation:** Start with a silicon wafer with patterned gate and source/drain regions. A standard cleaning procedure (e.g., RCA clean) is performed to remove any organic and metallic contaminants.
- **Metal Deposition:** A thin layer of either Titanium (for  $\text{TiSi}_2$ ) or Cobalt (for  $\text{CoSi}_2$ ) is deposited over the entire wafer surface, typically using physical vapor deposition (PVD) techniques like sputtering.<sup>[9]</sup> For  $\text{TiSi}_2$ , a capping layer of TiN is often deposited in-situ to prevent oxidation of the titanium during annealing.<sup>[10]</sup>

- First Rapid Thermal Anneal (RTA):
  - $\text{TiSi}_2$ : The wafer is annealed at a temperature of 600-700°C in a nitrogen ( $\text{N}_2$ ) ambient. This step reacts the metal with the exposed silicon to form the high-resistivity C49 phase of  $\text{TiSi}_2$ . The metal over the oxide regions does not react.
  - $\text{CoSi}_2$ : The first RTA is typically performed at a lower temperature, around 450-550°C, to form  $\text{CoSi}$ .
- Selective Etching: The unreacted metal and the TiN capping layer (in the case of  $\text{TiSi}_2$ ) are selectively removed using a wet chemical etch. The etchant is chosen to have high selectivity, removing the metal without attacking the newly formed silicide, silicon, or oxide.
- Second Rapid Thermal Anneal (RTA):
  - $\text{TiSi}_2$ : A second, higher temperature anneal (typically >750°C) is performed to convert the C49 phase to the low-resistivity C54 phase.[11]
  - $\text{CoSi}_2$ : The second RTA is performed at a higher temperature (around 700-800°C) to convert  $\text{CoSi}$  into the final, low-resistivity  $\text{CoSi}_2$  phase.[9]

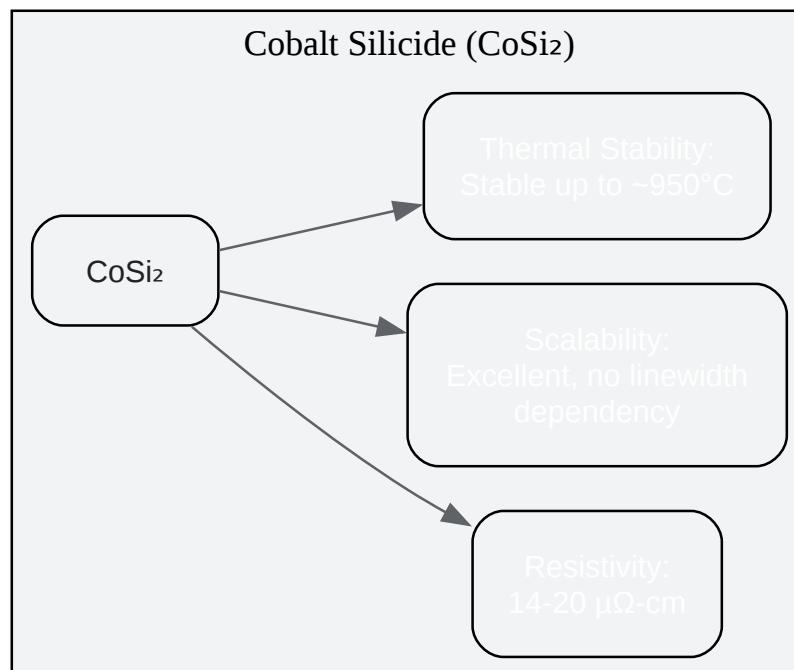
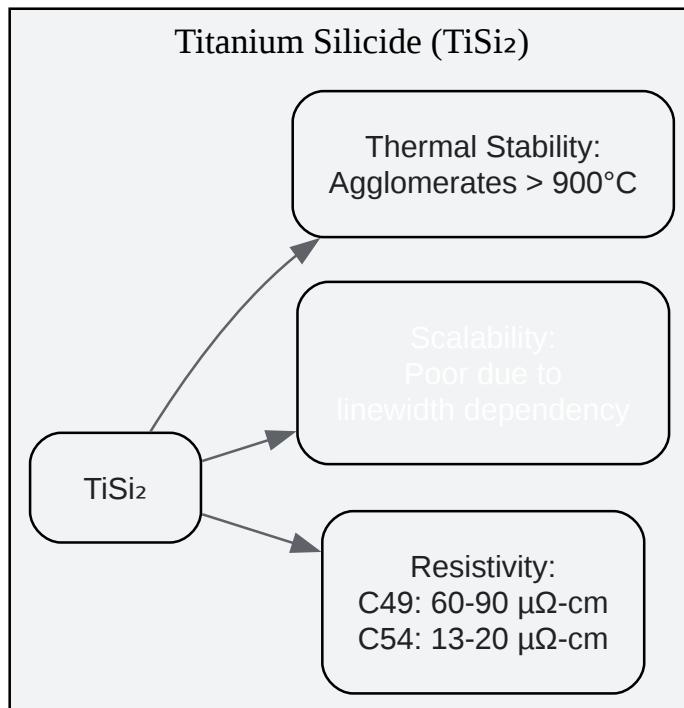
## Characterization Techniques

- Sheet Resistance Measurement: A four-point probe is commonly used to measure the sheet resistance of the silicide films. This provides a direct measure of the electrical quality of the film.
- Phase Identification: X-ray Diffraction (XRD) is the standard technique to identify the crystalline phases of the silicide present after annealing.[12] This is particularly crucial for  $\text{TiSi}_2$  to confirm the C49 to C54 phase transformation.
- Morphological Analysis: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to examine the surface morphology, thickness, and interface quality of the silicide films.[13] TEM can also be used for phase identification through electron diffraction.

- Compositional Analysis: Techniques like Auger Electron Spectroscopy (AES) and Secondary Ion Mass Spectrometry (SIMS) can be used to determine the elemental composition and depth profile of the silicide films.[14]

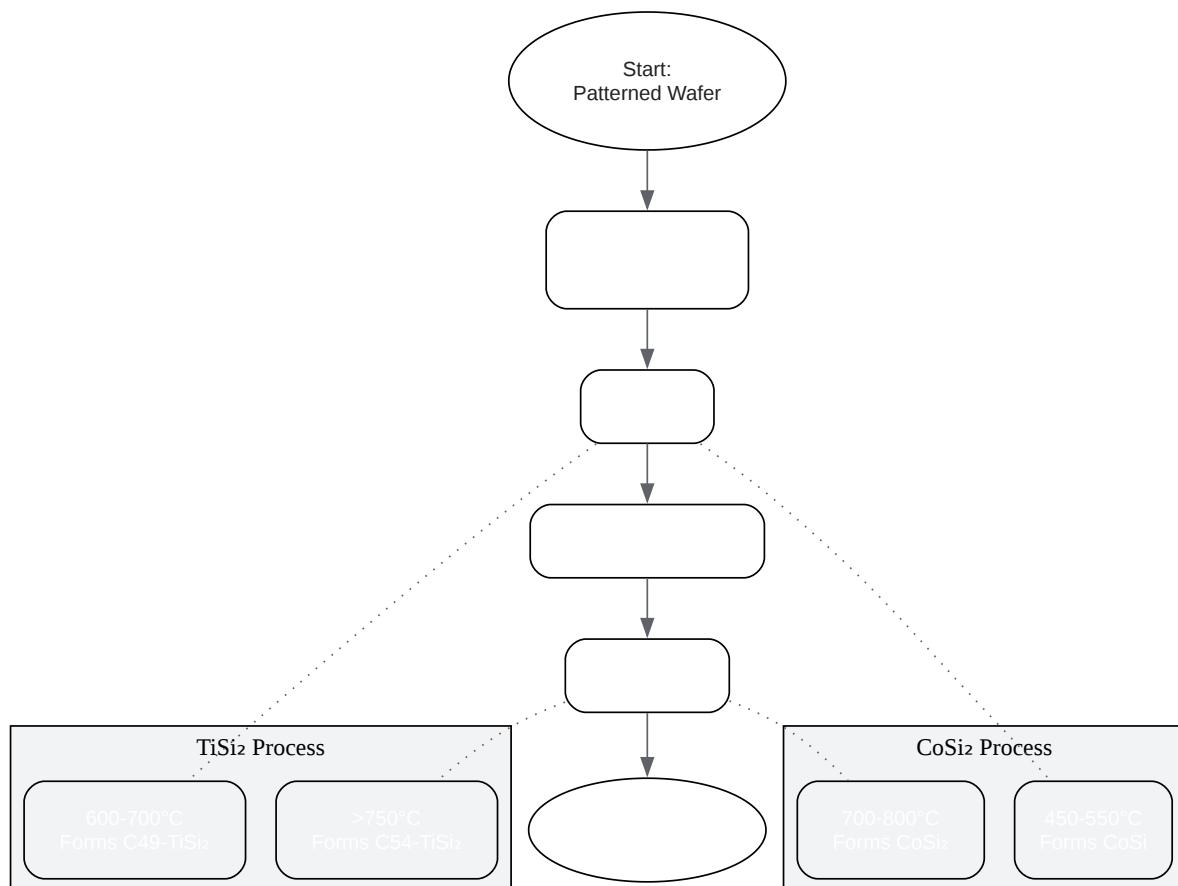
## Visualizing the Comparison and Processes

To better illustrate the key differences and formation processes, the following diagrams are provided.



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Caption: Key property comparison of TiSi<sub>2</sub> and CoSi<sub>2</sub>.



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Caption: Generalized SALICIDE process flow for TiSi<sub>2</sub> and CoSi<sub>2</sub>.

## Conclusion

For deep sub-micron technologies, CoSi<sub>2</sub> offers a more robust and scalable solution compared to TiSi<sub>2</sub>. The primary advantage of CoSi<sub>2</sub> is the absence of the linewidth-dependent phase transformation issue that plagues TiSi<sub>2</sub>, ensuring the formation of a low-resistivity film even in the most advanced, scaled-down devices. While TiSi<sub>2</sub> was a workhorse material in previous technology generations, its limitations in scalability have led to its succession by CoSi<sub>2</sub> in modern semiconductor manufacturing. Researchers and engineers working on the development of next-generation electronic devices should consider the superior process control and scalability of CoSi<sub>2</sub> for achieving optimal performance and yield.

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- To cite this document: BenchChem. [A Comparative Guide to TiSi<sub>2</sub> and CoSi<sub>2</sub> for Deep Sub-micron Technologies]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078298#tisi-vs-cosi-for-deep-sub-micron-technologies>

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